molecular formula C14H18ClN3S B2726965 1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine CAS No. 731827-05-7

1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine

Cat. No.: B2726965
CAS No.: 731827-05-7
M. Wt: 295.83
InChI Key: NPGUYIWHZCFXDH-UHFFFAOYSA-N
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Description

1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with chlorine, methyl groups, and a piperidine-methyl moiety. This compound belongs to a class of molecules investigated as M4 positive allosteric modulators (PAMs) for central nervous system (CNS) disorders. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine and piperidine, followed by etherification via Mitsunobu reactions to optimize CNS penetration .

Key structural attributes:

  • Core: 5,6-Dimethylthieno[2,3-d]pyrimidine (electron-deficient aromatic system).
  • Substituents: Chlorine at position 4, piperidine-methyl at position 2.
  • Linker: Ether group (replacing amide linkers in earlier analogs).

Properties

IUPAC Name

4-chloro-5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3S/c1-9-10(2)19-14-12(9)13(15)16-11(17-14)8-18-6-4-3-5-7-18/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGUYIWHZCFXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)CN3CCCCC3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine typically involves a multi-step process. One common method includes the condensation of a three-carbon compound with an amidine structure in the presence of a catalyst such as sodium hydroxide or ethoxide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons
Compound Name / ID Core Structure Substituents/Linkers CNS Kp Clearance (CLhep) Notable Findings References
1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine Thieno[2,3-d]pyrimidine Ether linker, piperidine-methyl >1 (high) 20 mL/min/kg (human), 68 (rat) High CNS penetration but rapid metabolism at dimethyl groups/thiophene sulfur
2-Chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (EP 2 402 347 A1) Thieno[3,2-d]pyrimidine (isomer) Morpholin-4-yl, piperazine-methyl N/A N/A Different core isomer may alter target binding; used in cross-coupling reactions
1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid Thieno[2,3-d]pyrimidine Carboxylic acid at piperidine Likely reduced Likely improved Increased polarity may reduce CNS penetration but enhance solubility
793727-86-3 (4-Methylpiperidine analog) Thieno[2,3-d]pyrimidine 4-Methylpiperidine-methyl N/A N/A Methylation may slow metabolism but reduce binding affinity
1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-nitro-1H-imidazole Thieno[2,3-d]pyrimidine Nitroimidazole substituent N/A Likely high Nitro group introduces metabolic instability; discontinued

Metabolic Stability and Clearance

The 5,6-dimethylthieno[2,3-d]pyrimidine core in the parent compound is prone to oxidative metabolism:

  • Rat microsomes : Hydroxylation at methyl groups .
  • Human microsomes: Thiophene sulfur oxidation . Efforts to replace the core with fused rings (e.g., dihydroquinoline) maintained potency but failed to reduce clearance . In contrast, carboxylic acid derivatives (e.g., ) may mitigate clearance but compromise CNS penetration.

CNS Penetration

The ether linker in the parent compound enhances CNS distribution (Kp >1) compared to amide-linked predecessors. However, unbound CNS exposure (Kp,uu) remains variable due to efflux transporter interactions . Analogs with polar groups (e.g., -COOH in ) likely exhibit reduced Kp, prioritizing peripheral over CNS targets.

Biological Activity

1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a vascular endothelial growth factor receptor (VEGFR) inhibitor. This compound has a unique structural composition that combines a thieno[2,3-d]pyrimidine framework with a piperidine moiety, contributing to its pharmacological properties.

  • Molecular Formula : C₁₄H₁₈ClN₃S
  • Molecular Weight : 299.82 g/mol
  • CAS Number : 1097126-83-4

The structural characteristics of this compound suggest that it may interact with various biological targets, making it relevant for therapeutic applications.

VEGFR Inhibition

Research indicates that this compound acts as an inhibitor of VEGFR. This inhibition is crucial in cancer therapy as it can prevent tumor growth and metastasis by disrupting angiogenesis. Compounds with similar structures have shown promising anti-cancer activities through their ability to inhibit kinase pathways associated with tumor progression .

Structure-Activity Relationship (SAR)

The specific arrangement of substituents on the thieno-pyrimidine ring enhances the potency of this compound against VEGFR while maintaining favorable pharmacokinetic profiles. The presence of the chloro group at the 4-position and dimethyl groups at the 5 and 6 positions are critical for its biological activity .

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Features
4-Chloro-5-methylthieno[2,3-d]pyrimidineStructureSimilar core structure but lacks piperidine moiety
4-Chloro-thieno[3,2-b]pyrimidineStructureDifferent substitution pattern; potentially different biological activity
5-Methylthieno[2,3-d]pyrimidine derivativesStructureVariations in methyl substitution; may exhibit different pharmacological profiles

This table illustrates how variations in structure can affect biological activity and pharmacological potential.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant anti-cancer effects. For instance, compounds with similar thieno-pyrimidine structures have been shown to inhibit COX-2 activity effectively, indicating potential anti-inflammatory properties as well .

Synthetic Routes and Modifications

Several synthetic routes have been proposed for the preparation of this compound. These methods are vital for producing derivatives with enhanced biological activities. Modifications to the piperidine ring or thieno-pyrimidine structure may lead to improved efficacy against specific targets or reduced side effects .

Future Directions in Research

Ongoing research aims to explore additional therapeutic applications of this compound beyond oncology. Its potential roles in anti-inflammatory and antiviral therapies are being investigated due to its structural similarities with other biologically active compounds .

Q & A

Q. What safety protocols are critical during synthesis and handling of this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).
  • Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acid spills) .

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